2-Amino-4,4,4-trifluorobutyric acid
Overview
Description
2-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the butyric acid chain. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere of leucine, which can enhance the metabolic stability and bioactivity of pharmaceutical agents .
Mechanism of Action
Target of Action
2-Amino-4,4,4-trifluorobutyric acid, also known as 2-amino-4,4,4-trifluorobutanoic acid, is an alanine derivative . It is in great demand as a bioisostere of the leucine moiety in drug design
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
It is known that the strategic substitution of hydrogen with fluorine in drug molecules can increase their metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
As an amino acid derivative, it may influence various physiological activities .
Action Environment
It is known that the compound should be stored under recommended conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,4-trifluorobutyric acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process begins with the formation of a nickel (II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce this compound .
Industrial Production Methods: For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound, which is in situ converted to its N-Fmoc derivative .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
2-Amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a bioisostere of leucine, making it valuable in the study of protein structure and function.
Medicine: It is utilized in drug design to enhance the metabolic stability and bioactivity of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and dyestuffs
Comparison with Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties.
4,4,4-Trifluorobutyric acid: A related compound used in organic synthesis and pharmaceuticals.
Uniqueness: 2-Amino-4,4,4-trifluorobutyric acid is unique due to its specific structure, which allows it to act as a bioisostere of leucine. This property makes it particularly valuable in drug design and protein engineering .
Properties
IUPAC Name |
2-amino-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCXCOPDSEKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936130 | |
Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15959-93-0 | |
Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,4,4-trifluorobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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